N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]
Brand Name: Vulcanchem
CAS No.: 36938-15-5
VCID: VC17021337
InChI: InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22)
SMILES:
Molecular Formula: C14H30N4O4
Molecular Weight: 318.41 g/mol

N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]

CAS No.: 36938-15-5

Cat. No.: VC17021337

Molecular Formula: C14H30N4O4

Molecular Weight: 318.41 g/mol

* For research use only. Not for human or veterinary use.

N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] - 36938-15-5

Specification

CAS No. 36938-15-5
Molecular Formula C14H30N4O4
Molecular Weight 318.41 g/mol
IUPAC Name 1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea
Standard InChI InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22)
Standard InChI Key AKNPWFZCZXNMDM-UHFFFAOYSA-N
Canonical SMILES CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea, reflects its bis-urea architecture. The central hexane-1,6-diyl chain ((CH2)6-\text{(CH}_2\text{)}_6-) connects two identical urea moieties, each substituted with a methyl group and a 2-hydroxyethyl group . The SMILES string CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO confirms this topology .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS RN36938-15-5
Molecular FormulaC14H30N4O4\text{C}_{14}\text{H}_{30}\text{N}_4\text{O}_4
Molecular Weight318.41 g/mol
IUPAC Name1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea
Canonical SMILESCN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO
InChI KeyAKNPWFZCZXNMDM-UHFFFAOYSA-N

Stereochemical Considerations

The molecule lacks chiral centers due to its symmetrical structure, as evidenced by the absence of stereodescriptors in its IUPAC name. This symmetry simplifies synthetic pathways and reduces the likelihood of diastereomer formation during synthesis.

Synthesis and Manufacturing

Purification and Quality Control

High-performance liquid chromatography (HPLC) is the primary purity assessment method, with commercial grades exceeding 98% purity. Storage recommendations include protection from moisture and high temperatures to prevent urea bond hydrolysis.

Physicochemical Properties

Solubility Profile

The hydroxyethyl groups confer water solubility, while the hexane backbone enhances organic solvent compatibility. Predicted solubility parameters:

  • Water: ~10–50 mg/mL (estimated via LogP = -1.3)

  • Ethanol: Fully miscible

  • Chloroform: Limited solubility (<5 mg/mL)

Functional Applications

Polymer Crosslinking

The compound’s dual urea groups and hydroxyethyl termini enable hydrogen bonding interactions, making it effective in:

  • Hydrogel Formation: Crosslinking poly(vinyl alcohol) or poly(acrylic acid) networks

  • Polyurethane Modifiers: Enhancing elastomer toughness through urea-urethane linkages

Biomedical Engineering

Preliminary studies suggest utility in:

  • Drug Conjugates: pH-sensitive prodrug systems leveraging urea hydrolysis

  • Tissue Scaffolds: Bioresorbable matrices for cartilage repair

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR expected signals:

    • δ 1.2–1.4 ppm (hexane CH2_2)

    • δ 3.2–3.4 ppm (N-methyl groups)

    • δ 4.8 ppm (hydroxyethyl -OH)

  • FT-IR: Urea C=O stretch ~1640 cm1^{-1}; N-H bend ~1550 cm1^{-1}

Chromatography

  • HPLC Conditions:

    • Column: C18, 5 μm

    • Mobile Phase: Acetonitrile/water (70:30)

    • Retention Time: ~8.2 min

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